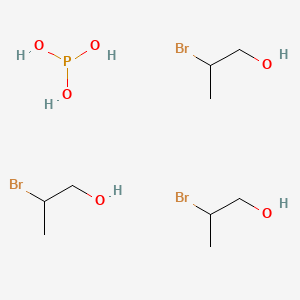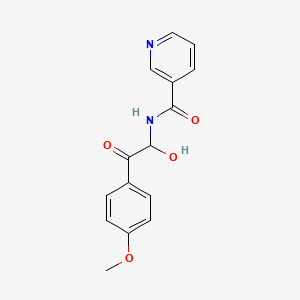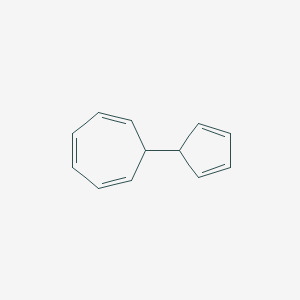
2-Bromopropan-1-ol;phosphorous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromopropan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a brominated alcohol, specifically a bromohydrin, where a bromine atom is substituted at the second carbon of the propanol chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a diprotic acid, meaning it can donate two protons (H+ ions) in an aqueous solution.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromopropan-1-ol can be synthesized through the bromination of propanol. One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:
CH3CH2CH2OH+HBr→CH3CHBrCH2OH+H2O
Industrial Production Methods
Industrial production of 2-Bromopropan-1-ol typically involves the use of bromine and red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination of the propanol.
化学反应分析
Types of Reactions
2-Bromopropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form propanol.
Elimination Reactions: Heating 2-Bromopropan-1-ol with a strong base like sodium hydroxide (NaOH) can lead to the formation of propene through the elimination of HBr.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for elimination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Propanol: Formed through substitution reactions.
Propene: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
科学研究应用
2-Bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromopropan-1-ol involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
2-Bromopropan-1-ol can be compared with other brominated alcohols, such as 1-Bromo-2-propanol and 2-Bromo-2-propanol. These compounds share similar chemical properties but differ in the position of the bromine atom and the hydroxyl group. The unique positioning of the bromine atom in 2-Bromopropan-1-ol makes it particularly useful in specific synthetic applications.
List of Similar Compounds
- 1-Bromo-2-propanol
- 2-Bromo-2-propanol
- 2-Chloropropan-1-ol
- 2-Iodopropan-1-ol
属性
CAS 编号 |
41391-18-8 |
|---|---|
分子式 |
C9H24Br3O6P |
分子量 |
498.97 g/mol |
IUPAC 名称 |
2-bromopropan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H7BrO.H3O3P/c3*1-3(4)2-5;1-4(2)3/h3*3,5H,2H2,1H3;1-3H |
InChI 键 |
AXONJHUPBINNRY-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)Br.CC(CO)Br.CC(CO)Br.OP(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)





